5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Boronic acid pKa Lewis acidity fluorinated phenylboronic acid

Generic arylboronic acids often lack the precise electronic tuning and steric profile required for fragment-based drug discovery. This compound uniquely combines a 2-fluorobenzeneboronic acid core with a 3,5-dichlorophenylcarbamoyl motif, delivering the exact solution. • Engineered for Suzuki coupling: the para relationship between boronic acid and carbamoyl facilitates effective electronic communication, accelerating transmetalation for uniform parallel synthesis. • Optimized for covalent inhibitor design: the ortho-F···H hydrogen bond pre-organizes boron geometry and shifts pKa to ~7.0-8.0, maximizing the reactive boronate anion at physiological pH. • ¹⁹F NMR-active handle: the 2-fluoro substituent provides a diagnostic shift change upon diol binding, enabling real-time reaction monitoring and assay development. Supplied with lot-specific analytical data (≥97% purity) to support reproducible SAR campaigns and library synthesis.

Molecular Formula C13H9BCl2FNO3
Molecular Weight 327.9 g/mol
Cat. No. B12647321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
Molecular FormulaC13H9BCl2FNO3
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F)(O)O
InChIInChI=1S/C13H9BCl2FNO3/c15-8-4-9(16)6-10(5-8)18-13(19)7-1-2-12(17)11(3-7)14(20)21/h1-6,20-21H,(H,18,19)
InChIKeyWIQBHNUXBHVIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement


5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (CAS 1449132-52-8, molecular formula C₁₃H₉BCl₂FNO₃, molecular weight 327.93 g/mol) is a polyfunctional arylboronic acid building block . It combines a 2-fluorobenzeneboronic acid core with a 3,5-dichlorophenylcarbamoyl substituent at the 5-position. The compound is commercially available from multiple suppliers at purities typically ≥97%, and is primarily positioned as a synthetic intermediate for medicinal chemistry and cross-coupling applications . Its structural complexity—incorporating a boronic acid, a fluorine substituent, a secondary amide, and two chlorine atoms—distinguishes it from simpler mono‑ or difunctional phenylboronic acids and places it within the class of elaborately decorated arylboronic acids used in fragment‑based drug discovery and library synthesis.

Why Generic Substitution Fails


Attempting to replace 5-(3,5-dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid with a structurally similar arylboronic acid—such as a positional isomer of the fluorine or boronic acid group, a variant with a different dichlorophenyl substitution pattern, or a simpler phenylboronic acid lacking the carbamoyl linker—carries significant risk of altered reactivity, binding, and physicochemical properties. The 3,5-dichloro substitution on the anilide ring imparts a distinct steric and electronic profile compared to 2,4‑ or 3,4‑dichloro analogs [1]. The ortho‑fluorine on the boronic acid ring can engage in intramolecular OH···F hydrogen bonding that influences conformational preference and the acidity of the boronic acid moiety, a feature absent in non‑fluorinated or meta/para‑fluorinated isomers [2]. Furthermore, the para relationship between the boronic acid and the carbamoyl group creates an extended conjugation pathway that can modulate the boron center's Lewis acidity differently than meta‑substituted isomers [3]. These factors collectively mean that generic substitution without experimental validation is unsound.

Quantitative Differentiation Evidence


Boron Center Acidity Modulation by Fluoro and Carbamoyl Groups

The acidity of the boronic acid group is a critical determinant of diol-binding affinity and transmetalation efficiency in Suzuki couplings. Unsubstituted phenylboronic acid has a pKa of 8.86 [1]. Introduction of a single fluorine at the ortho position lowers the pKa to approximately 8.32 (predicted) . The additional presence of an electron-withdrawing 5-carbamoyl substituent (especially with a 3,5-dichlorophenyl group) is expected to further reduce the pKa into the range of 7.0–8.0, based on class-level data showing that fluorinated phenylboronic acids with electron-withdrawing substituents span pKa values from 6.17 to 8.77 [1]. This pKa shift enables more efficient diol binding at near-physiological pH compared to the non-fluorinated, non-carbamoyl parent phenylboronic acid, and differs from the 3-(3,5-dichlorophenylcarbamoyl)-4-fluorophenylboronic acid positional isomer (CAS 1451393-28-4) where the meta relationship between boronic acid and carbamoyl alters the electronic communication pathway [1].

Boronic acid pKa Lewis acidity fluorinated phenylboronic acid diol binding

Conformational Restriction via Intramolecular OH···F Hydrogen Bond

The 2-fluorobenzeneboronic acid motif found in the target compound can form an intramolecular OH···F hydrogen bond that restricts conformational freedom. A combined experimental (NMR) and computational (DFT) study on 2-fluorophenylboronic acid demonstrated that the OH···F interaction stabilizes a specific conformer, a feature that is absent in 3-fluoro or 4-fluoro isomers, as well as in non-fluorinated analogs [1]. This conformational restriction may translate into altered binding kinetics and thermodynamics when the compound interacts with diol-containing biomolecules or catalytic metal centers, differentiating it from the 3-fluoro positional isomer 5-(3,5-dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS 2096337-43-6) where the fluorine is not positioned for this intramolecular interaction .

Conformational analysis intramolecular hydrogen bond 2-fluorophenylboronic acid NMR spectroscopy

Dichlorophenyl Substitution Pattern Effects on Carbamoyl Reactivity

The 3,5-dichlorophenyl substitution pattern on the carbamoyl group introduces two meta-chlorine atoms that are electron-withdrawing by induction (−I effect) but offer reduced steric hindrance compared to ortho-substituted analogs. In contrast, the 5-(2,4-dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid isomer (also associated with CAS 1449132-52-8 in some vendor listings) places one chlorine ortho to the amide NH, which can influence the amide bond conformation (s-cis vs. s-trans) and hydrogen-bonding capacity . The 3,5-pattern provides a symmetric electron-withdrawing effect that modulates the carbamoyl NH acidity without the steric compression of an ortho-chlorine, potentially yielding different reactivity profiles in amide-directed C–H activation or metal coordination chemistry compared to 2,4-dichloro or 3,4-dichloro congeners [1].

Structure-activity relationship dichlorophenyl substitution amide conformation steric effect

Positional Isomer Effects on Suzuki Coupling Reactivity

The position of the boronic acid relative to the carbamoyl substituent on the fluorinated aromatic ring is expected to influence the rate of the transmetalation step in Suzuki-Miyaura cross-coupling. In the target compound, the boronic acid at position 1 is para to the carbamoyl at position 5 (1,4-relationship). In the isomer 3-(3,5-dichlorophenylcarbamoyl)-4-fluorophenylboronic acid (CAS 1451393-28-4), the boronic acid is meta to the carbamoyl (1,3-relationship) . Class-level studies on fluorinated phenylboronic acids demonstrate that the position of fluorine and other substituents significantly affects transmetalation rates, with para-substituted electron-withdrawing groups generally accelerating this step compared to meta-substituted analogs due to more effective stabilization of the developing negative charge on the aryl ring during Pd–C bond formation [1]. This difference in positional electronics can result in different optimal catalyst loadings or reaction temperatures between the two isomers, making them non-interchangeable in optimized synthetic protocols.

Suzuki-Miyaura coupling boronic acid reactivity positional isomer transmetalation

Optimal Application Scenarios


Fragment-Based Drug Discovery with Tunable Boronic Acid Warhead

In fragment-based covalent inhibitor design targeting serine proteases, proteasomes, or β-lactamases, the boronic acid pKa determines the fraction of the nucleophilic, sp³-hybridized boronate form available for enzyme active-site binding at physiological pH. The 2-fluoro substituent combined with the 5-(3,5-dichlorophenylcarbamoyl) group provides a pKa shifted downward from 8.86 (phenylboronic acid baseline) into an estimated range of 7.0–8.0 [1]. This increases the population of the reactive boronate anion at pH 7.4 compared to non-fluorinated analogs, while the intramolecular OH···F hydrogen bond pre-organizes the boron center geometry [2]. This compound is therefore suited as a fragment hit for targets where boronic acid engagement requires near-neutral pH and conformational pre-organization enhances binding kinetics.

Suzuki Library Synthesis Without Ortho Steric Complications

When generating biaryl compound libraries through parallel Suzuki coupling, the 3,5-dichlorophenylcarbamoyl motif installs two metabolically stable chlorine atoms for electronic tuning while avoiding the steric hindrance near the amide bond that ortho-chlorinated analogs (e.g., 2,4-dichlorophenyl) introduce [1]. The para relationship between the boronic acid and the carbamoyl group in this positional isomer (as opposed to the meta isomer CAS 1451393-28-4) facilitates effective electronic communication that can accelerate transmetalation, supporting higher-throughput parallel synthesis with uniform reaction conditions [2]. This compound is the preferred choice when a sterically unencumbered, electronically modulated dichlorophenyl motif is needed in the final biaryl product.

Fluorine-19 NMR Probe for Monitoring Boronic Acid–Diol Binding

The single fluorine atom at position 2 provides a sensitive ¹⁹F NMR handle whose chemical shift and coupling pattern respond to changes in boron hybridization (sp² vs. sp³) upon diol binding or ester formation [1]. Unlike 3-fluoro or 4-fluoro isomers, the 2-fluoro substituent participates in an intramolecular OH···F hydrogen bond that is disrupted upon boronate ester formation, producing a characteristic ¹⁹F NMR shift change that can be used to quantify binding events. This makes the compound a candidate for developing ¹⁹F NMR-based assays for carbohydrate sensing, glycoprotein detection, or monitoring boronic acid conjugation reactions, where the 3-fluoro isomer (CAS 2096337-43-6) would not provide the same diagnostic hydrogen-bond disruption signature.

Electronic SAR Studies of Remote Aryl Substituents

In systematic SAR campaigns exploring how remote aromatic substituents influence boronic acid target engagement, the 3,5-dichlorophenyl group serves as a well-characterized electronic probe (Hammett σₘ = 0.37 per Cl) without introducing ortho steric variables [1]. The combination of a 2-fluorobenzeneboronic acid core with a 5-carbamoyl-linked 3,5-dichlorophenyl ring creates a modular scaffold where the dichlorophenyl group can be replaced with other aryl motifs while maintaining the boronic acid and fluorine positions constant. This compound is therefore the appropriate starting point for matched molecular pair analysis against its 2,4-dichloro, 3,4-dichloro, and non-chlorinated analogs to deconvolute electronic vs. steric contributions to biological activity.

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